molecular formula C24H29N3O4 B560192 BDA-366

BDA-366

Cat. No.: B560192
M. Wt: 423.5 g/mol
InChI Key: JYOOEVFJWLBLKF-HOTGVXAUSA-N
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Description

BDA-366 is a small molecule that has garnered attention due to its potential as a Bcl-2 BH4 domain antagonist. Unlike traditional BH3 mimetics, which target Bcl-2’s hydrophobic cleft, this compound takes a unique approach. It induces apoptosis independently of Bcl-2 in various cancer cell models, making it an exciting candidate for further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic routes for BDA-366 are not widely documented. researchers have identified it as a potent Bcl-2 antagonist with high affinity for the BH4 domain. Further studies are needed to elucidate its precise chemical synthesis.

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its potential therapeutic applications may drive interest in large-scale synthesis in the future.

Chemical Reactions Analysis

Types of Reactions: BDA-366’s primary mode of action is not through direct Bcl-2 binding, as initially proposed. Instead, it selectively inhibits the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels. This mechanism differs from the conventional BH4-domain antagonism .

Common Reagents and Conditions: Specific reagents and conditions for this compound synthesis remain undisclosed. Researchers continue to explore its chemical behavior and interactions.

Major Products: this compound does not directly activate Bax or switch Bcl-2 into a Bax-activating protein. Instead, it impacts Mcl-1 downregulation and Bcl-2 dephosphorylation, ultimately promoting cell death .

Scientific Research Applications

    Chemistry: Investigating its unique mechanism and interactions.

    Biology: Studying its effects on cell survival pathways.

    Medicine: Exploring its role in cancer therapy.

    Industry: Considering its use in drug development.

Mechanism of Action

BDA-366’s mechanism involves inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 levels. These changes contribute to cell death independently of Bcl-2 levels .

Comparison with Similar Compounds

While BDA-366 was initially thought to be a BH4-domain antagonist, its unique mechanism challenges this view. Further research is needed to compare it with other compounds targeting Bcl-2 and explore its distinct properties .

Properties

IUPAC Name

1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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